molecular formula C14H22N2O B11100936 Acetamide, 2-(diethylamino)-N-(1-phenylethyl)- CAS No. 19893-65-3

Acetamide, 2-(diethylamino)-N-(1-phenylethyl)-

Cat. No.: B11100936
CAS No.: 19893-65-3
M. Wt: 234.34 g/mol
InChI Key: ZJEFTFVSZKSNPH-UHFFFAOYSA-N
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Description

2-(diethylamino)-N-(1-phenylethyl)acetamide is an organic compound with a complex structure, characterized by the presence of a diethylamino group and a phenylethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)-N-(1-phenylethyl)acetamide typically involves the reaction of diethylamine with 1-phenylethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Reactants: Diethylamine, 1-phenylethylamine, and acetic anhydride.

    Reaction Conditions: The reaction is conducted at a temperature of around 60-70°C for several hours.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(diethylamino)-N-(1-phenylethyl)acetamide may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

2-(diethylamino)-N-(1-phenylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anesthetic effects.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(diethylamino)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(diethylamino)ethylamine
  • N-(1-phenylethyl)acetamide
  • 2-(dimethylamino)-N-(1-phenylethyl)acetamide

Uniqueness

2-(diethylamino)-N-(1-phenylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the fields of chemistry and medicine.

Properties

CAS No.

19893-65-3

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

2-(diethylamino)-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C14H22N2O/c1-4-16(5-2)11-14(17)15-12(3)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3,(H,15,17)

InChI Key

ZJEFTFVSZKSNPH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC(C)C1=CC=CC=C1

Origin of Product

United States

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